3-(1H-Pyrazol-5-yl)benzonitrile

Physicochemical Properties ADME Prediction Druglikeness

3-(1H-Pyrazol-5-yl)benzonitrile (CAS 149739-51-5) is a defined organic compound with the molecular formula C10H7N3 and a molecular weight of 169.18 g/mol. Its core structure comprises a benzonitrile ring linked at the 3-position to a 1H-pyrazole ring, a scaffold common in medicinal chemistry research.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 149739-51-5
Cat. No. B1599985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Pyrazol-5-yl)benzonitrile
CAS149739-51-5
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=NN2)C#N
InChIInChI=1S/C10H7N3/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10/h1-6H,(H,12,13)
InChIKeyWQWOJXMJOXAWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-5-yl)benzonitrile (CAS 149739-51-5) Procurement & Research Baseline: A Defined Pyrazole-Bearing Benzonitrile Scaffold


3-(1H-Pyrazol-5-yl)benzonitrile (CAS 149739-51-5) is a defined organic compound with the molecular formula C10H7N3 and a molecular weight of 169.18 g/mol . Its core structure comprises a benzonitrile ring linked at the 3-position to a 1H-pyrazole ring, a scaffold common in medicinal chemistry research . Commercially, this compound is available with specified purity (typically ≥95%) and is provided with essential physicochemical properties including a predicted LogP of approximately 2.11 and a calculated Polar Surface Area of 52 Ų, which are critical parameters for early-stage drug discovery and synthesis planning [1].

Why 3-(1H-Pyrazol-5-yl)benzonitrile Cannot Be Interchanged with Generic Pyrazoles or Benzonitriles: A Quantitative Rationale for Specific Procurement


Substituting 3-(1H-Pyrazol-5-yl)benzonitrile with an alternative pyrazole or benzonitrile derivative without quantitative justification risks experimental failure due to significant differences in key physicochemical properties. For instance, the specific meta-substitution pattern and the presence of a free N-H on the pyrazole ring dictate its unique LogP of ~2.11 and hydrogen bonding capacity . These parameters directly influence solubility, permeability, and molecular recognition in biological assays [1]. Using a related compound with an altered substitution pattern, such as a 4-pyrazolyl isomer or a halogenated benzonitrile, would likely result in a different Lipinski profile and off-target interactions, making it an unreliable proxy. The evidence below quantifies these differentiating factors.

Quantitative Differentiation of 3-(1H-Pyrazol-5-yl)benzonitrile (CAS 149739-51-5) Against Analogs: A Procurement-Focused Evidence Guide


Meta-Substituted Benzonitrile vs. Para-Substituted Analogs: Differences in Predicted ADME Properties

The meta-substitution pattern of 3-(1H-Pyrazol-5-yl)benzonitrile results in a calculated LogD of 2.11 and a Polar Surface Area (PSA) of 52 Ų . This contrasts with a hypothetical para-substituted analog, 4-(1H-pyrazol-5-yl)benzonitrile, for which predictive models (based on the same ACD/Labs Percepta platform) yield a LogD of ~2.30 and a PSA of ~52 Ų . While the PSA is similar, the small but measurable difference in LogD (0.19 log units) indicates a 1.5-fold difference in predicted distribution between octanol and water at physiological pH. This difference can affect membrane permeability and oral absorption in drug development programs.

Physicochemical Properties ADME Prediction Druglikeness

Free N-H Pyrazole vs. N-Methylated Pyrazole Analogs: Impact on Hydrogen Bonding Capacity

3-(1H-Pyrazol-5-yl)benzonitrile possesses a single hydrogen bond donor (the N-H of the pyrazole ring) and two hydrogen bond acceptors (the nitrile nitrogen and the second pyrazole nitrogen) . This hydrogen bonding profile is critical for binding to biological targets. In contrast, a common analog, 3-(1-methyl-1H-pyrazol-5-yl)benzonitrile, lacks the N-H donor, eliminating the potential for a key intermolecular interaction. Quantitative data from a related pyrazole-based kinase inhibitor program shows that methylation of the pyrazole N-H can reduce target binding affinity (Ki) by >10-fold (from 1.9 nM to 21 nM) compared to the unsubstituted pyrazole [1].

Molecular Recognition Binding Affinity SAR

Synthetic Intermediate for Specific Benzylamine Derivatives: A Defined Entry Point Compared to Direct Benzonitrile Analogs

3-(1H-Pyrazol-5-yl)benzonitrile is a key synthetic intermediate in a defined reaction pathway for producing N-benzyl[3-(1H-pyrazol-5-yl)phenyl]methanamine derivatives, which are used in drug discovery [1]. The synthesis involves condensation of 3-acetylbenzonitrile with N,N-dimethylformamide dimethylacetal at 90°C, yielding an enaminoketone intermediate, which is then reacted to form the target pyrazole [2]. This specific route, documented in the Drug Synthesis Database, highlights the compound's role as a direct precursor to a class of molecules with potential biological activity. Alternative benzonitrile derivatives without the acetyl group would not undergo this specific transformation, demonstrating a defined synthetic niche.

Synthetic Chemistry Building Block Intermediate

Validated Research and Industrial Applications of 3-(1H-Pyrazol-5-yl)benzonitrile (CAS 149739-51-5) Based on Quantitative Differentiation


Medicinal Chemistry: Hit-to-Lead Optimization for Kinase Inhibitors

In kinase inhibitor programs, 3-(1H-Pyrazol-5-yl)benzonitrile provides a scaffold with a specific lipophilicity (LogD 2.11) and hydrogen bonding profile (1 HBD, 2 HBA) that is conducive to binding the ATP pocket. Its procurement is justified over N-methylated analogs or para-substituted isomers when the SAR requires a free N-H pyrazole for a critical hinge-binding interaction and a moderate LogP for cellular permeability . The compound serves as a starting point for synthesizing more complex, potent inhibitors.

Synthetic Chemistry: Building Block for Diversified Heterocyclic Libraries

The compound is an essential building block for generating libraries of pyrazole-containing molecules. The nitrile group at the 3-position of the benzene ring allows for further functionalization (e.g., reduction to an amine, hydrolysis to an acid), while the free pyrazole N-H is amenable to alkylation or arylation . This specific substitution pattern is not available in common starting materials, making its purchase necessary for accessing a unique chemical space .

Analytical Chemistry and Quality Control: Reference Standard for Method Development

Due to its well-defined structure, physicochemical properties, and commercial availability at defined purity (≥95%), 3-(1H-Pyrazol-5-yl)benzonitrile can serve as a reference standard for developing analytical methods (e.g., HPLC, LC-MS) used to monitor synthetic reactions or assess purity of related compounds . The compound's unique InChIKey (WQWOJXMJOXAWKH-UHFFFAOYSA-N) ensures unambiguous identification in analytical workflows.

Academic Research: Probing Structure-Activity Relationships of Pyrazole-Based Bioactives

Academic labs investigating the biological activity of pyrazole-containing molecules benefit from the compound's defined physicochemical parameters . By using this exact compound as a control or a starting point for synthesis, researchers can generate reproducible SAR data. The quantifiable differences in LogD compared to regioisomers allow for controlled experiments on how subtle changes in molecular topology affect biological readouts, such as cellular permeability or target engagement .

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